molecular formula C23H17BrF4O2 B3031383 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 298186-76-2

1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3031383
CAS No.: 298186-76-2
M. Wt: 481.3 g/mol
InChI Key: PKSUPQVRZCWNQP-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic organic compound It possesses a complex structure featuring benzyloxy, fluorophenyl, bromo, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps:

  • Starting Materials: : The synthesis starts with the procurement of benzyloxy, fluorophenyl, and trifluoromethylphenyl intermediates.

  • Reaction Conditions: : These intermediates are subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under controlled temperature conditions.

  • Coupling Reactions: : The brominated intermediates undergo coupling reactions facilitated by palladium catalysts to form the final compound.

Industrial Production Methods: In an industrial setting, large-scale production may involve:

  • Continuous-Flow Reactors: : Utilization of continuous-flow reactors for efficient synthesis.

  • Optimized Catalysis: : Development of optimized catalysts and reaction conditions to enhance yield and purity.

  • Purification Techniques: : Implementation of advanced purification techniques like recrystallization and chromatography to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes several types of chemical reactions:

  • Oxidation: : Oxidative processes can modify the benzyloxy group, leading to products like benzaldehyde derivatives.

  • Reduction: : Reduction of the bromo group can yield various reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions at the bromo position produce a range of substituted products.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)

  • Reduction: : Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)

  • Substitution: : Sodium azide (NaN3), sodium thiolate (NaSR)

Major Products Formed: The reactions yield major products such as substituted benzyl derivatives, fluorophenyl analogs, and trifluoromethylphenyl compounds.

Scientific Research Applications

1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one has diverse applications in scientific research:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Biology: : Applied in the study of biochemical pathways and interactions due to its unique structural properties.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound interacts with various enzymes and receptors, influencing biochemical processes.

  • Pathways Involved: : It modulates pathways related to cell signaling, inflammation, and cell growth, depending on the context of its application.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups:

  • Unique Fluorination: : Fluorine atoms enhance stability and bioavailability.

  • Distinct Bromination: : The bromo group allows for diverse chemical modifications.

List of Similar Compounds

  • 1-[2-(Benzyloxy)-5-fluorophenyl]-2-iodo-3-[4-(trifluoromethyl)phenyl]propan-1-one

  • 1-[2-(Benzyloxy)-5-chlorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one

  • 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(difluoromethyl)phenyl]propan-1-one

Properties

IUPAC Name

2-bromo-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrF4O2/c24-20(12-15-6-8-17(9-7-15)23(26,27)28)22(29)19-13-18(25)10-11-21(19)30-14-16-4-2-1-3-5-16/h1-11,13,20H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSUPQVRZCWNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381736
Record name 1-[2-(benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298186-76-2
Record name 1-[2-(benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
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